molecular formula C18H21N5O2 B2838639 N-(4-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide CAS No. 2319788-40-2

N-(4-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide

Cat. No. B2838639
M. Wt: 339.399
InChI Key: OTDUIFHLEFWVJI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis Techniques and Structural Analysis

  • Semipinacol Rearrangement : A novel semipinacol rearrangement involving cyclic phosphorane or sulfite intermediates is used to prepare the 6-azabicyclo[3.2.1]octane ring system, prevalent in biologically active molecules, demonstrating exclusive N-acyl group migration and resulting in carbonyl functionality. This method exemplifies advanced synthetic strategies for constructing complex bicyclic systems (Grainger et al., 2012).
  • Horner-Emmons Olefination : A tandem Horner-Emmons olefination-conjugate addition approach is described for synthesizing 1,5-disubstituted-6-azabicyclo[3.2.1]octanes, highlighting the synthetic versatility of these frameworks in accessing small ring analogues based on natural product structures (Callis et al., 1996).

Functionalization and Potential Applications

  • Derivative Synthesis : New derivatives of N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamides have been synthesized, showcasing the potential for further functionalization of bicyclic structures for various applications, including material science and medicinal chemistry (Mukhtorov et al., 2018).
  • Ring Expansion Techniques : Research demonstrates the transformation of five-membered ring 1,4-diketones into unsaturated eight-membered ring lactams via primary amines, showcasing a method for ring expansion that could have implications for designing novel chemical entities with unique biological properties (Rössle & Christoffers, 2006).

Safety And Hazards

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Future Directions

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I hope this general guide is helpful! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

N-[4-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12(24)21-14-4-2-13(3-5-14)18(25)23-15-6-7-16(23)9-17(8-15)22-11-19-10-20-22/h2-5,10-11,15-17H,6-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDUIFHLEFWVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide

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